molecular formula C22H18N4O3S B2517412 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-49-0

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2517412
CAS No.: 863003-49-0
M. Wt: 418.47
InChI Key: OTEJQCHMHTXYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors , where they play crucial roles in promoting cell survival, proliferation, and conferring resistance to chemotherapy. This pyrimidopyrimidine-dione core compound is a valuable pharmacological tool for elucidating the nuanced functions of PIM-1, PIM-2, and PIM-3 in various cancer signaling pathways. Its primary research application lies in investigating oncogenic processes driven by PIM kinase activity, including the regulation of apoptosis via phosphorylation of Bad , and modulation of transcription through effects on MYC stability and function. Researchers utilize this inhibitor to explore mechanisms of tumorigenesis and to study synthetic lethal interactions in preclinical models, providing critical insights for the development of novel targeted cancer therapeutics . Its cell-permeable nature makes it particularly suitable for cellular assays and functional studies aimed at validating PIM kinases as a therapeutic target in specific cancer contexts.

Properties

CAS No.

863003-49-0

Molecular Formula

C22H18N4O3S

Molecular Weight

418.47

IUPAC Name

1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

OTEJQCHMHTXYLG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be the result of the compound’s interaction with its targets and its impact on biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. These factors could affect how the compound interacts with its targets, how it is metabolized, and how long it remains active.

Biological Activity

1,3-Dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O4SC_{23}H_{20}N_{4}O_{4}S, with a molecular weight of 448.5 g/mol. The compound features a pyrimidine core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC23H20N4O4S
Molecular Weight448.5 g/mol
CAS Number872839-64-0

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). In vitro studies demonstrated that the compound inhibits cell proliferation and induces apoptosis in these cancer cells.

Case Study:
In a study conducted at Trakya University Technology Research Development Application and Research Center, the MTT assay was utilized to assess cell viability. The results showed a dose-dependent decrease in cell viability for both HT29 and DU145 cell lines upon treatment with the compound. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This interaction inhibits downstream signaling pathways critical for tumor growth .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest that it has moderate bioavailability and can penetrate cellular membranes effectively due to its lipophilic nature.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

Pyrimidopyrimidines are known for modulating nucleotide-dependent enzymes. A comparative analysis of inhibition mechanisms is outlined below:

Compound Target Enzyme Inhibition Type IC₅₀/Kᵢ Values Key Mechanistic Insights
APP-MP Human PRS1 (PRPP synthetase) Mixed noncompetitive-uncompetitive IC₅₀ = 5.2 µM (PRS1) Binds allosteric ADP site; phosphate-dependent inhibition
ADP Human PRS1 Mixed noncompetitive-competitive Kᵢᵢ = 9.6 µM, Kᵢₛ = 2.8 µM Competes with ATP at catalytic site; secondary allosteric interaction
Target Compound Hypothetical PRS inhibition Not experimentally verified N/A Structural similarity to APP-MP suggests potential allosteric modulation, but phenyl substituents may alter binding affinity

Key Findings:

  • APP-MP exhibits strong noncompetitive inhibition of PRS1, mediated by its interaction with the ADP allosteric site. Its potency is significantly reduced in phosphate-rich environments (IC₅₀ increases 70-fold at 50 mM phosphate) .
  • The target compound lacks a ribose-phosphate moiety, likely limiting direct nucleotide mimicry. However, its thioether-linked phenyl groups may facilitate hydrophobic interactions with enzyme pockets.
  • Substituent polarity critically impacts activity: the 4-methoxyphenyl group in the 7-cyclopentyl analog could enhance solubility but reduce membrane permeability compared to the target compound’s phenyl groups .

Research Implications

  • Target Compound : Further studies are needed to elucidate its enzyme targets and validate hypothesized PRS inhibition.
  • Substituent Optimization : Replacing the 7-phenyl group with bulkier or polar groups (e.g., cyclopentyl or methoxyphenyl) could fine-tune bioavailability and selectivity .
  • Mechanistic Divergence: Unlike APP-MP, the absence of phosphate/ribose groups in the target compound may shift its inhibitory profile toward non-nucleotide binding sites.

Preparation Methods

Knoevenagel–Michael Tandem Protocol

A prominent method involves the tandem Knoevenagel–Michael reaction, which sequentially forms carbon-carbon bonds. The protocol employs 1,3-dimethylbarbituric acid , phenylglyoxal hydrate , and 4-hydroxy-6-methyl-2H-pyran-2-one under mild conditions.

Procedure :

  • 1,3-Dimethylbarbituric acid (10 mmol) and phenylglyoxal hydrate (10 mmol) are dissolved in ethanol.
  • 4-Hydroxy-6-methyl-2H-pyran-2-one (10 mmol) is added, followed by catalytic piperidine.
  • The mixture is refluxed at 80°C for 6–8 hours.
  • The product precipitates upon cooling and is recrystallized from ethanol.

Mechanistic Insight :
The Knoevenagel condensation first forms an α,β-unsaturated ketone intermediate, which undergoes Michael addition with the pyranone derivative. Cyclization and dehydration yield the pyrimido[4,5-d]pyrimidine core.

Yield : ~65–75%.

Arylglyoxal-Based Synthesis

Arylglyoxals serve as key electrophiles for introducing aryl groups at the C-7 position. This method involves arylglyoxals , 1,3-dimethylbarbituric acid , and L-cysteine in a three-component reaction.

Procedure :

  • Arylglyoxal (10 mmol) and 1,3-dimethylbarbituric acid (10 mmol) are stirred in water at room temperature to form an α,β-unsaturated trione intermediate.
  • L-Cysteine (10 mmol) and phosphotungstic acid (0.5 mmol) are added, and the mixture is refluxed in ethanol-water (3:1) for 4 hours.
  • The thioether side chain is introduced via thiol-Michael addition, followed by cyclization.

Key Data :

  • Reagents : Benzaldehyde derivatives, thiourea.
  • Conditions : Aqueous medium, 80°C.
  • Yield : 70–80%.

One-Pot Green Synthesis

Eco-friendly methodologies prioritize solvent reduction and energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from days to minutes.

Procedure :

  • Barbituric acid (1 mmol), benzaldehyde (1 mmol), and thiourea (1 mmol) are mixed in water (3 mL).
  • The mixture is irradiated at 560 W for 2–4 minutes.
  • The product precipitates and is filtered.

Advantages :

  • Time : 2–4 minutes vs. 24–72 hours for conventional methods.
  • Yield : 85–90%.
  • Solvent : Water-only medium eliminates organic waste.

Characterization :

  • IR : Peaks at 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=S).
  • ¹H NMR : δ 4.90 (s, 1H, C5-H), 7.20–7.14 (m, 4H, aromatic).

Stepwise Condensation-Cyclization Approaches

Sequential reactions allow precise control over intermediate formation.

Enaminouracil Transformation

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as a binucleophile for constructing the pyrimido[4,5-d]pyrimidine ring.

Procedure :

  • 6-Amino-1,3-dimethyluracil (6.5 mmol) reacts with p-anisidine (6.5 mmol) and piperonal (13 mmol) in ethanol.
  • The mixture is stirred at 35°C for 2 hours and left at room temperature for 72 hours.
  • Cyclization yields the target compound after recrystallization.

Conditions :

  • Solvent : Ethanol.
  • Yield : 60–70%.

Thioether Side Chain Introduction

The ((2-oxo-2-phenylethyl)thio) moiety is incorporated via nucleophilic substitution.

Procedure :

  • 2-((2-Chloroethyl)thio)-6-methylpyrimidin-4(3H)-one is synthesized from 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and 1,2-dichloroethane.
  • The chloride intermediate reacts with phenacyl bromide in DMF to form the thioether.

Characterization :

  • ¹³C NMR : δ 163.73 (C=O), 48.02 (SCH₂).

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield Advantages Limitations
Knoevenagel–Michael Ethanol, 80°C 6–8 h 65–75% High regioselectivity Requires anhydrous conditions
Microwave H₂O, 560 W 2–4 min 85–90% Rapid, eco-friendly Specialized equipment needed
Enaminouracil Ethanol, rt 72 h 60–70% Mild conditions Long reaction time
Thioether substitution DMF, reflux 24 h 50–60% Precise side-chain control Low yield due to competing reactions

Mechanistic and Optimization Studies

Solvent Effects

  • Ethanol : Optimal for Knoevenagel–Michael reactions due to polarity and boiling point.
  • Water : Enhances green metrics but may limit solubility of hydrophobic intermediates.

Catalytic Enhancements

  • Phosphotungstic acid : Accelerates thioether formation in arylglyoxal-based synthesis.
  • Piperidine : Facilitates enolate formation in Knoevenagel condensations.

Temperature Optimization

  • Microwave synthesis achieves completion at 80°C vs. 100°C in conventional heating.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.